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molecular formula C10H15NO2S B1140149 (1S)-(-)-(10-Camphorsulfonyl)imine CAS No. 60886-80-8

(1S)-(-)-(10-Camphorsulfonyl)imine

Cat. No. B1140149
M. Wt: 213.30 g/mol
InChI Key: ZAHOEBNYVSWBBW-OIBJUYFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06441187B1

Procedure details

N,N-Dimethylformamide (230 g) and (1S)-(+)-10-camphorsulfonic acid (190 kg, 818 mol) were added to toluene (190 L), and thionyl chloride (116.8 kg, 982 mol) was added in a thin stream at 70° C.-80° C. over 2 h, and the mixture was stirred at the same temperature for 2 h. The obtained solution of camphorsulfonyl chloride in toluene was added dropwise at −10° C. to 25° C. over 3 h to a mixture of 28 wt % aqueous ammonia (248.7 kg, 4.1 kmol) and toluene (277 L), which mixture had been separately prepared and cooled to −10° C. to −5° C. The container of acid chloride was washed with toluene (29 L) and the washing was added to the reaction mixture, which was followed by stirring at 10° C.-25° C. for 2 h. The reaction mixture was heated to 80° C. over 85 min and stirred at 80° C.-83.3° C. for 3 h. The amount of the ammonia gas generated was 39 m3. The reaction mixture was cooled to 60° C. over 20 min and aged at 54° C.-60° C. for 15 min. The reaction mixture was cooled to 20° C. over 1 h and stirred at 15° C.-20° C. for 40 min. The reaction mixture was filtered at 15° C. and washed successively with toluene (57 L) and water (380 kg) to give wet crystals (177.1 kg). The crystals were partially dried and analyzed. As a result, the crystals contained the title compound in an amount of 144.7 kg (yield 83%).
[Compound]
Name
camphorsulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
248.7 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
277 L
Type
solvent
Reaction Step One
Quantity
190 kg
Type
reactant
Reaction Step Two
Quantity
116.8 kg
Type
reactant
Reaction Step Two
Quantity
230 g
Type
catalyst
Reaction Step Two
Quantity
190 L
Type
solvent
Reaction Step Two
Name
crystals
Yield
83%

Identifiers

REACTION_CXSMILES
[C@:1]12([CH2:11][S:12]([OH:15])(=O)=[O:13])[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6][CH2:7]1)[CH2:4][C:2]2=O.S(Cl)(Cl)=O.[NH3:20]>C1(C)C=CC=CC=1.CN(C)C=O>[CH3:9][C:8]1([CH3:10])[CH:5]2[CH2:6][CH2:7][C:1]31[C:2]([CH2:4]2)=[N:20][S:12](=[O:15])(=[O:13])[CH2:11]3

Inputs

Step One
Name
camphorsulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
248.7 kg
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
277 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
190 kg
Type
reactant
Smiles
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Name
Quantity
116.8 kg
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
230 g
Type
catalyst
Smiles
CN(C=O)C
Name
Quantity
190 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in a thin stream at 70° C.-80° C. over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
had been separately prepared
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10° C. to −5° C
WASH
Type
WASH
Details
The container of acid chloride was washed with toluene (29 L)
ADDITION
Type
ADDITION
Details
the washing was added to the reaction mixture, which
STIRRING
Type
STIRRING
Details
by stirring at 10° C.-25° C. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at 80° C.-83.3° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 60° C. over 20 min
Duration
20 min
WAIT
Type
WAIT
Details
aged at 54° C.-60° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 20° C. over 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at 15° C.-20° C. for 40 min
Duration
40 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered at 15° C.
WASH
Type
WASH
Details
washed successively with toluene (57 L) and water (380 kg)

Outcomes

Product
Details
Reaction Time
2 h
Name
crystals
Type
product
Smiles
CC1(C23CS(N=C2CC1CC3)(=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 177.1 kg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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